molecular formula C21H17ClN2O B4918338 3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

Cat. No.: B4918338
M. Wt: 348.8 g/mol
InChI Key: GHAMCDOZRYRMJQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-chloro-4-methylphenyl group and a phenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one typically involves the condensation of 3-chloro-4-methylaniline with 2-phenyl-4H-benzo[d][1,3]oxazin-4-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetic acid under reflux conditions to yield the desired product in good yields and purity . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c1-14-11-12-16(13-18(14)22)24-20(15-7-3-2-4-8-15)23-19-10-6-5-9-17(19)21(24)25/h2-13,20,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMCDOZRYRMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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